3-Bromo-6-chloro-2-ethoxy-5-nitropyridine chemical structure and properties
3-Bromo-6-chloro-2-ethoxy-5-nitropyridine chemical structure and properties
An In-Depth Technical Guide to 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine: Structure, Properties, and Synthetic Considerations
Executive Summary: 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine is a highly functionalized heterocyclic compound with significant potential as a versatile intermediate in synthetic chemistry. Its polysubstituted pyridine core, featuring electron-donating (ethoxy) and electron-withdrawing (nitro, chloro, bromo) groups, creates a unique electronic landscape that enables diverse chemical transformations. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. Due to the limited availability of specific experimental data for this precise isomer in public literature, this document synthesizes information from closely related analogues to provide expert insights into its predicted properties, reactivity, potential synthetic pathways, and applications. The analysis focuses on the causal relationships between the molecule's structure and its chemical behavior, offering a predictive framework for its use in research and development.
Chemical Identity and Molecular Structure
The foundational step in understanding any chemical entity is to define its precise structure and fundamental identifiers. 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine is a complex pyridine derivative where each substituent plays a critical role in the molecule's overall character.
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IUPAC Name: 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine
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CAS Number: 239791-63-0 (Note: This CAS number corresponds to the isomer 5-Bromo-2-chloro-6-ethoxy-3-nitropyridine, highlighting the scarcity of data for the title compound).[1]
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Molecular Formula: C₇H₆BrClN₂O₃
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Molecular Weight: 281.49 g/mol .[2]
The spatial arrangement of the functional groups on the aromatic pyridine ring is visualized below.
Caption: Chemical structure of 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine.
Physicochemical Properties: A Predictive Analysis
While direct experimental data is sparse, a reliable profile of the compound's physical properties can be extrapolated from computational models and data from closely related analogs. These properties are crucial for designing experimental conditions, including solvent selection and purification strategies.
| Property | Predicted Value / Information | Source / Rationale |
| Molecular Weight | 281.49 g/mol | Calculated from molecular formula.[2] |
| Exact Mass | 279.92503 Da | Based on the most abundant isotopes.[2] |
| Physical State | Likely a yellow or off-white solid | Analogs such as 3-Bromo-2-chloro-5-nitropyridine are solids. |
| Topological Polar Surface Area (TPSA) | 68.91 Ų | Calculated based on the ethoxy, nitro, and pyridine nitrogen groups. TPSA is a key predictor of drug transport properties. |
| LogP (Octanol-Water Partition Coefficient) | ~2.5 - 3.5 | Estimated based on analogs; indicates moderate lipophilicity and likely poor solubility in water but good solubility in organic solvents like dichloromethane, ethyl acetate, and THF. |
| Rotatable Bond Count | 2 | The C-O and O-C bonds of the ethoxy group.[2] |
| Hydrogen Bond Acceptors | 4 | (N of pyridine, two O of nitro, O of ethoxy) |
| Hydrogen Bond Donors | 0 | No acidic protons are present. |
Scientific Integrity & Logic: Reactivity Profile
The synthetic utility of 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine stems from the distinct reactivity conferred by each of its functional groups. The interplay of their electronic effects dictates the molecule's behavior in chemical reactions.
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Nucleophilic Aromatic Substitution (NAS): The pyridine ring is inherently electron-deficient, and this effect is powerfully amplified by the strong electron-withdrawing nitro group at C5 and the halogen at C6. This electronic arrangement strongly activates the C6 position for NAS. The chloro atom at C6 is an excellent leaving group, readily displaced by nucleophiles such as amines, alkoxides, or thiolates. The ethoxy group at C2 is electron-donating and generally would not be displaced under typical NAS conditions.
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Metal-Catalyzed Cross-Coupling Reactions: The bromine atom at C3 and the chlorine atom at C6 serve as handles for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira).[3] This allows for the strategic introduction of carbon-carbon or carbon-heteroatom bonds, enabling the construction of more complex molecular architectures. The differential reactivity between C-Br and C-Cl bonds can potentially allow for selective, sequential couplings.
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Reduction of the Nitro Group: The nitro group at C5 can be readily reduced to an amino group using standard conditions (e.g., Fe/AcOH, SnCl₂, or catalytic hydrogenation).[4] This transformation is fundamental in drug development, as the resulting aniline derivative is a key precursor for the synthesis of amides, ureas, and other heterocyclic systems.
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Steric Hindrance: The ethoxy group at C2 and the bromine atom at C3 provide significant steric bulk around that face of the molecule. This steric hindrance can influence the regioselectivity of reactions, potentially directing incoming reagents to the less hindered C4 or C6 positions.
Caption: A potential synthetic workflow for the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a conceptual guide based on analogous reactions. [4][5]Researchers must perform their own optimization and safety assessments.
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Step 1: Nitration of 6-Chloro-pyridin-2-ol
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Rationale: The pyridone starting material is commercially available. Nitration is a standard electrophilic aromatic substitution, which will be directed by the existing substituents.
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Procedure:
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Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0°C in an ice bath.
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Slowly add solid 6-Chloro-pyridin-2-ol in portions, ensuring the temperature remains below 10°C.
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After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours until TLC or LC-MS indicates consumption of the starting material.
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Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
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Collect the precipitated solid (Intermediate 1) by filtration, wash with cold water, and dry under vacuum.
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Step 2: Bromination of 6-Chloro-5-nitropyridin-2-ol
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Rationale: The pyridone ring is activated towards electrophilic substitution. Bromination will occur at the electron-rich C3 position.
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Procedure:
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Suspend Intermediate 1 in a suitable solvent such as acetic acid.
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Add N-Bromosuccinimide (NBS) or a solution of bromine in acetic acid dropwise at room temperature.
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Heat the mixture to 60°C and stir for 4-6 hours.
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Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into water.
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Collect the solid (Intermediate 2), wash with water, and dry.
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Step 3: Conversion of Pyridone to 2-Chloro Pyridine
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Rationale: The hydroxyl group of the pyridone must be converted into a better leaving group (chloride) to enable the final etherification step. Phosphorus oxychloride (POCl₃) is a standard reagent for this transformation. [4] * Procedure:
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Carefully add Intermediate 2 to phosphorus oxychloride (POCl₃) at 0°C.
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Slowly heat the reaction mixture to reflux (approx. 110°C) and maintain for 3-5 hours.
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Cool the mixture to room temperature and cautiously pour it onto a slurry of ice and water.
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Neutralize with a solid base (e.g., sodium carbonate) and extract the product (Intermediate 3) with an organic solvent like ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography if necessary.
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Step 4: Ethoxylation
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Rationale: The final step is a nucleophilic aromatic substitution. The 2-chloro position is highly activated and will be selectively displaced by ethoxide over the 6-chloro position due to the electronic influence of the adjacent groups.
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Procedure:
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Prepare a solution of sodium ethoxide by dissolving sodium metal in anhydrous ethanol under an inert atmosphere (N₂ or Ar).
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Add a solution of Intermediate 3 in anhydrous ethanol to the sodium ethoxide solution at room temperature.
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Stir the reaction for 1-3 hours, monitoring by TLC.
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Quench the reaction by adding water and remove the ethanol under reduced pressure.
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Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to yield the final product. Purify via recrystallization or column chromatography.
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Applications in Research and Drug Development
Highly functionalized pyridines are privileged scaffolds in modern chemistry. The unique arrangement of reactive sites on 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine makes it a valuable building block for several high-value applications.
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Pharmaceutical Development: This compound serves as a key intermediate for synthesizing complex molecules in drug discovery programs. [6]The amino group, generated from reducing the nitro group, is a common anchor point for building libraries of compounds to screen for biological activity against various targets, including kinases, proteases, and GPCRs. The field of medicinal chemistry relies on such versatile building blocks to accelerate the discovery of new therapeutic agents. [7]
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Agrochemical Synthesis: Similar to pharmaceuticals, the agrochemical industry utilizes substituted pyridines to develop new herbicides, insecticides, and fungicides. [8]The specific substitution pattern can be tuned to optimize biological activity, selectivity, and environmental persistence.
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Materials Science: The compound's reactive handles can be used to incorporate it into larger polymer backbones or onto surfaces, creating materials with tailored electronic or optical properties.
Safety and Handling
Disclaimer: This information is based on analogs. A substance-specific Safety Data Sheet (SDS) must be consulted prior to handling.
Based on SDS information for structurally similar nitro-halo-pyridines, this compound should be handled with caution as it is likely to be hazardous. [1][9][10]
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Primary Hazards:
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Handling Precautions:
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Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear tightly fitting safety goggles and/or a face shield.
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Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.
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Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.
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References
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3-Bromo-2-chloro-5-nitropyridine | C5H2BrClN2O2. PubChem. [Link]
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Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry. [Link]
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3 Bromo 6 Chloro 2 Methyl 5 Nitropyridine. IndiaMART. [Link]
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3-bromo-2-chloro-6-methylpyridine | C6H5BrClN. PubChem. [Link]
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74919-31-6 | 3-bromo-2-ethoxy-5-nitropyridine. Chembon. [Link]
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3-Bromo-2-chloro-6-methyl-5-nitropyridine. MySkinRecipes. [Link]
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Modern advances in heterocyclic chemistry in drug discovery. RSC Publishing. [Link]
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